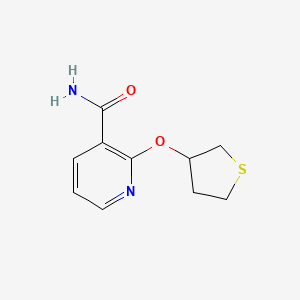

2-((Tetrahydrothiophen-3-yl)oxy)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound, with the molecular formula C15H16N2O2S2 and a molecular weight of 320.43, is known for its promising biological activity and diverse applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Tetrahydrothiophen-3-yl)oxy)nicotinamide typically involves the reaction of nicotinic acid derivatives with tetrahydrothiophene-3-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of tetrahydrothiophene-3-ol attacks the nicotinic acid derivative, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-((Tetrahydrothiophen-3-yl)oxy)nicotinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the amide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrahydrothiophene moiety can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and bases like K2CO3. The reactions are typically carried out in solvents such as DMF, dichloromethane (DCM), or ethanol, under controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted nicotinamide derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-((Tetrahydrothiophen-3-yl)oxy)nicotinamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a valuable tool in biochemical studies.

Medicine: Preliminary studies suggest that it may have therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-((Tetrahydrothiophen-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This inhibition can lead to various biological effects, including the regulation of metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

- N-(2-(methylthio)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide

- N,N-dimethyl-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide

- N-cyclopropyl-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Uniqueness

2-((Tetrahydrothiophen-3-yl)oxy)nicotinamide stands out due to its unique tetrahydrothiophene moiety, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications.

Biological Activity

2-((Tetrahydrothiophen-3-yl)oxy)nicotinamide is a chemical compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound features a nicotinamide moiety linked to a tetrahydrothiophene group via an ether bond. Its molecular formula is C10H12N2O2S, with a molecular weight of approximately 224.28 g/mol. The unique structure may contribute to its biological activity, particularly in relation to sirtuin activation and NAD+ metabolism.

The primary mechanism through which this compound exerts its biological effects appears to involve modulation of sirtuin activity, particularly SIRT1. Sirtuins are a family of NAD+-dependent deacetylases implicated in various cellular processes including aging, metabolism, and stress resistance. Activation of SIRT1 has been associated with protective effects against age-related diseases and metabolic disorders .

Antioxidant Properties

Research indicates that compounds similar to this compound may exhibit antioxidant activities. These activities include the inhibition of NADPH oxidase and xanthine oxidase, which are involved in reactive oxygen species (ROS) production . By reducing oxidative stress, such compounds could play a role in preventing cellular damage associated with various diseases.

Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| SIRT1 Activation | Increases cellular resilience | |

| Antioxidant Activity | Reduces oxidative stress | |

| Anti-inflammatory Effects | Modulates inflammatory pathways |

Case Studies

-

SIRT1 Activation in Cancer Models

A study demonstrated that compounds activating SIRT1 could inhibit tumor growth in colon cancer models by promoting apoptosis and inhibiting cell proliferation . The potential for this compound as a therapeutic agent in cancer treatment warrants further investigation. -

Neuroprotective Effects

In neurodegenerative models, sirtuin activators have shown promise in protecting neurons from degeneration. This suggests that this compound may have similar protective properties, potentially benefiting conditions such as Alzheimer's disease .

Research Findings

Recent studies have highlighted the importance of NAD+ metabolism in health and disease. Compounds that enhance NAD+ levels can influence sirtuin activity and promote metabolic health. For instance, nicotinamide riboside analogs have been shown to elevate NAD+ levels significantly, suggesting that this compound may similarly enhance NAD+ biosynthesis .

Properties

IUPAC Name |

2-(thiolan-3-yloxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2S/c11-9(13)8-2-1-4-12-10(8)14-7-3-5-15-6-7/h1-2,4,7H,3,5-6H2,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPVAKXUAAOBJBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=C(C=CC=N2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.